![molecular formula C14H16N2O3 B4890284 ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate](/img/structure/B4890284.png)
ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antitumor activity by inhibiting the activity of certain enzymes and disrupting the normal cellular function. Additionally, it has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to exhibit various biochemical and physiological effects. In in vitro studies, it has been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis in various cancer cell lines. In animal studies, it has been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments include its ease of synthesis and its potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. These include:
1. Further studies to determine its mechanism of action and its potential applications in various fields.
2. Development of more efficient synthesis methods and purification techniques.
3. Studies to determine its toxicity and pharmacokinetic properties.
4. Development of new derivatives and analogs with improved biological activity and selectivity.
5. Studies to determine its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound with significant potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for further research. However, further studies are needed to determine its mechanism of action, toxicity, and pharmacokinetic properties.
Synthesemethoden
The synthesis of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-methylphthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit significant antimicrobial and antitumor activity. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In material science, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, it has been used as a key intermediate for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)9(2)12-10-7-5-6-8-11(10)13(17)16(3)15-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBCTAHBCJQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.